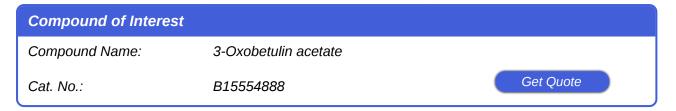


3-Oxobetulin Acetate: A Technical Guide to Its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobetulin acetate, also known as betulonic acid acetate or 28-O-acetyl-3-oxobetulin, is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid abundant in the bark of birch trees. As a member of the lupane triterpene family, it has garnered significant interest in pharmaceutical and medicinal chemistry. The acetylation of the C-28 hydroxyl group and the oxidation of the C-3 hydroxyl group to a ketone enhances the compound's solubility and bioavailability compared to its parent compound, betulin. These modifications are crucial for its formulation and development as a potential therapeutic agent. Research has highlighted its promising biological activities, including anti-inflammatory, anticancer, and antiviral properties, making it a valuable candidate for drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties of **3-Oxobetulin acetate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential mechanisms of action.

Physicochemical Properties

The fundamental physicochemical properties of **3-Oxobetulin acetate** are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.



Property	Value	Reference
IUPAC Name	((1R,3aS,5aR,5bR,7aR,11aR, 11bR,13aR,13bR)-5a,5b,8,8,1 1a-pentamethyl-9-oxo-1-(prop- 1-en-2-yl)icosahydro-3aH- cyclopenta[a]chrysen-3a- yl)methyl acetate	
Synonyms	28-O-Acetyl-3-oxobetulin, Betulonic alcohol acetate, 3- oxo-28-O-Acetylbetulin	[1]
CAS Number	136587-07-0	[1]
Molecular Formula	C32H50O3	_
Molecular Weight	482.75 g/mol	_
Appearance	White to off-white powder/crystalline solid	
Purity	≥95% (by HPLC)	_
Solubility	DMF: 30 mg/mLDMSO: 10 mg/mLEthanol: 25 mg/mL	_
Storage	Short term (days to weeks): 0 - 4 °CLong term (months to years): -20°C	_

Biological Activity

3-Oxobetulin acetate has demonstrated significant cytotoxic and inhibitory activities across various biological assays. The following table summarizes key quantitative data on its bioactivity.



Activity Type	Cell Line / Organism	Measurement	Value	Reference
Anticancer	P388 murine lymphocytic leukemia	EC50	0.12 μg/mL	
MCF-7 (breast cancer)	Gl50	8 μg/mL		
SF-268 (CNS cancer)	GI50	10.6 μg/mL	_	
H460 (lung cancer)	GI50	5.2 μg/mL	_	
KM20L2 (colon cancer)	Gl50	12.7 μg/mL		
Antiviral	HIV-1 (NL4.3- Ren) in MT-2 cells	IC50	13.4 μΜ	
Anti-leishmanial	Leishmania donovani amastigotes	Activity Concentration	50 μΜ	_

Experimental Protocols Synthesis of 3-Oxobetulin Acetate

A plausible and commonly employed method for the synthesis of **3-Oxobetulin acetate** involves the selective oxidation of betulin acetate. A general protocol based on Jones oxidation is provided below.

Materials:

- Betulin acetate
- Jones reagent (Chromium trioxide in sulfuric acid)



- Acetone
- Isopropanol
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Dissolve betulin acetate in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture is expected to change from orange to green, indicating the oxidation of the alcohol.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding isopropanol until the orange color disappears completely.
- Dilute the reaction mixture with water and extract the product with dichloromethane.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude 3-Oxobetulin acetate using silica gel column chromatography with a hexane-ethyl acetate gradient to yield the pure compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):



- System: Reversed-phase HPLC (RP-HPLC)
- Column: C18 column (e.g., 250 x 4.6 mm, 5 μm particle size)
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic or acetic acid) is commonly used for triterpenoid separation.
- Flow Rate: 1.0 mL/min
- Detection: UV detector at 210 nm (as triterpenoids often lack a strong chromophore)
- Sample Preparation: Dissolve a known amount of 3-Oxobetulin acetate in the mobile phase or a suitable solvent like methanol.

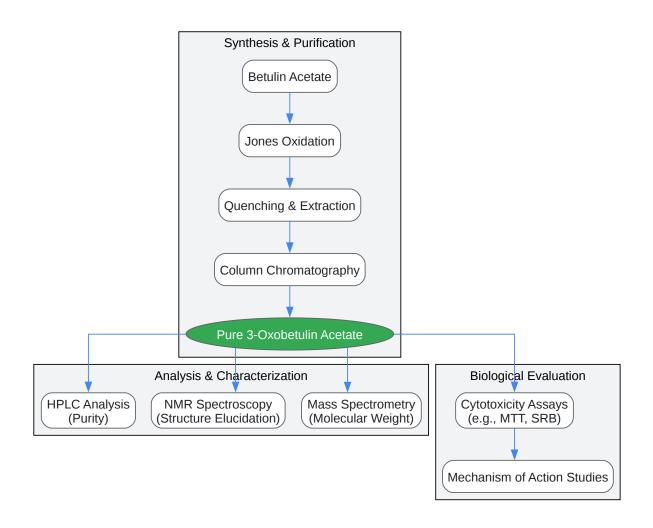
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
- Experiments: ¹H NMR and ¹³C NMR spectra are recorded to confirm the structure. 2D NMR experiments like COSY, HSQC, and HMBC can be used for detailed structural elucidation.
- Analysis: The disappearance of the C-3 hydroxyl proton signal and the appearance of a ketone carbonyl signal in the ¹³C NMR spectrum (typically around 210-220 ppm) would confirm the oxidation. The presence of the acetyl group signals would also be verified.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and analysis of **3-Oxobetulin acetate**, and a hypothetical signaling pathway for its anticancer activity based on the known mechanisms of related betulin derivatives.

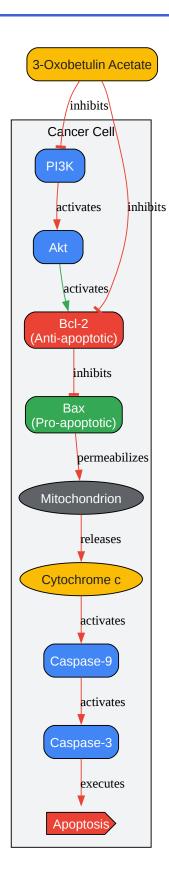




Click to download full resolution via product page

Caption: General workflow for synthesis and evaluation.





Click to download full resolution via product page

Caption: Hypothetical PI3K/Akt-mediated apoptotic pathway.



Conclusion

3-Oxobetulin acetate is a chemically modified natural product derivative with significant potential in drug discovery. Its well-defined physicochemical properties, coupled with potent biological activities against cancer cells and other pathogens, make it an attractive lead compound for further preclinical and clinical development. The experimental protocols outlined in this guide provide a foundation for its synthesis and characterization, while the proposed signaling pathway offers a starting point for mechanistic investigations into its mode of action. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized formulations for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Influence of Betulin and Its Derivatives on Selected Colorectal Cancer Cell Lines' Viability and Their Antioxidant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Oxobetulin Acetate: A Technical Guide to Its Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15554888#physicochemical-properties-of-3-oxobetulin-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com